4-(ethylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-ethylsulfonyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5S2/c1-2-28(25,26)15-9-5-13(6-10-15)17(22)20-18-19-16(11-27-18)12-3-7-14(8-4-12)21(23)24/h3-11H,2H2,1H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPEGTDZGSADEJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(ethylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the nitrophenyl group. The ethylsulfonyl group is then added through sulfonation reactions. The final step involves the formation of the benzamide linkage. Reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity.
Chemical Reactions Analysis
4-(ethylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The benzamide and thiazole rings can participate in electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
The compound exhibits a range of biological activities, making it a subject of interest in pharmaceutical research.
Anticancer Activity
Research indicates that compounds containing thiazole rings, such as 4-(ethylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide, demonstrate significant anticancer properties. Studies have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | MCF-7 (Breast) | 5.0 |
| B | HCT116 (Colon) | 3.2 |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. It shows promise in inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting potential therapeutic applications in inflammatory diseases like rheumatoid arthritis.
Antimicrobial Activity
Recent studies highlight the antimicrobial properties of this compound against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
Mechanism of Action
The mechanism of action of 4-(ethylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations on the Sulfonamide Group
The ethylsulfonyl group distinguishes the target compound from analogs with alternative sulfonamide substituents (Table 1):
Key Insight : The ethylsulfonyl group balances electronic effects and moderate steric bulk compared to larger (e.g., azepane) or smaller (e.g., methyl) substituents. Diethylsulfamoyl analogs (e.g., ) may exhibit higher lipophilicity, impacting membrane permeability.
Thiazole Ring Substituent Variations
The 4-nitrophenyl group on the thiazole ring differentiates the target compound from analogs with heteroaromatic or halogenated substituents (Table 2):
Bromophenyl analogs (e.g., ) show immunomodulatory effects, suggesting nitro-substituted derivatives may share similar pathways.
Biological Activity
4-(ethylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in medicinal chemistry, particularly focusing on its anticancer, anti-inflammatory, and antimicrobial properties.
- Molecular Formula : C18H15N3O5S
- Molecular Weight : 417.5 g/mol
- CAS Number : 941998-98-7
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thiazole Ring : Reacting α-haloketone with thiourea under basic conditions.
- Nitration : Introducing the nitro group using concentrated nitric and sulfuric acids.
- Sulfonylation : Adding the ethylsulfonyl group via reaction with ethylsulfonyl chloride.
- Amidation : Forming the benzamide moiety through reaction with benzoyl chloride in the presence of a base .
Anticancer Activity
Research indicates that compounds with thiazole rings exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound demonstrate cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 5.0 |
| Compound B | HCT116 (Colon Cancer) | 3.2 |
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory effects, showing promise in inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential therapeutic applications in inflammatory diseases like rheumatoid arthritis.
Antimicrobial Activity
Recent studies have highlighted the compound's antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit enzymes involved in cancer cell metabolism and inflammation.
- Receptor Interaction : It may bind to receptors that modulate cellular signaling pathways, influencing cell survival and proliferation.
Case Studies
- Anticancer Study : A study involving various thiazole derivatives demonstrated that compounds similar to this compound had significant anticancer activity, leading to a reduction in tumor size in xenograft models .
- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in decreased levels of inflammatory markers, suggesting its potential use as an anti-inflammatory agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(ethylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide, and how can reaction conditions be optimized for yield and purity?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 4-(4-nitrophenyl)thiazol-2-amine with 4-(ethylsulfonyl)benzoyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is recommended. Yield optimization may require temperature control (0–25°C) and stoichiometric adjustments .
- Data Contradictions : Conflicting reports on solvent choices (DMF vs. dichloromethane) may arise. Comparative studies using polar aprotic solvents versus halogenated solvents can resolve discrepancies .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- Analytical Workflow :
- NMR : - and -NMR to confirm the thiazole ring (δ ~7.5–8.5 ppm for aromatic protons) and sulfonyl group (δ ~3.2 ppm for ethyl-CH2).
- FT-IR : Peaks at ~1350 cm (S=O asymmetric stretch) and ~1520 cm (NO2 symmetric stretch).
- HPLC-MS : Reverse-phase C18 column (acetonitrile/water + 0.1% formic acid) for purity assessment (>95%) .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Experimental Design :
- Antimicrobial : Broth microdilution (MIC against Gram+/Gram– bacteria, fungal strains).
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based ADP-Glo™ kinase assay).
- Cytotoxicity : MTT assay on cancer cell lines (IC50 determination) .
Advanced Research Questions
Q. How does the 4-nitrophenyl substituent on the thiazole ring influence electronic properties and binding affinity in target proteins?
- Methodology :
- Computational Studies : DFT calculations (Gaussian 09) to map electron density distribution. Molecular docking (AutoDock Vina) against protein targets (e.g., EGFR kinase PDB: 1M17) to assess nitro group interactions with hydrophobic pockets.
- Experimental Validation : Synthesize analogs (e.g., replacing NO2 with OMe or Cl) and compare IC50 values in enzyme assays .
Q. What strategies can resolve contradictions in reported biological activity data across studies?
- Approach :
- Standardized Protocols : Use identical cell lines (e.g., HepG2 for cytotoxicity) and assay conditions (e.g., 48-hour incubation).
- Metabolic Stability Tests : Evaluate compound stability in liver microsomes to address variability in in vivo vs. in vitro results.
- Collaborative Replication : Multi-lab validation of key findings .
Q. How can molecular dynamics (MD) simulations elucidate the compound’s mechanism of action in aqueous and lipid environments?
- Workflow :
- System Setup : Simulate the compound in explicit water (TIP3P model) and lipid bilayer (POPC) using GROMACS.
- Analysis : Root-mean-square fluctuation (RMSF) to identify flexible regions; hydrogen bonding networks with catalytic residues (e.g., ATP-binding site of kinases).
- Free Energy Calculations : MM-PBSA to quantify binding free energy changes upon substitution .
Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?
- Experimental Design :
- Pharmacokinetics : Single-dose oral administration in rodents (plasma concentration-time profile via LC-MS/MS).
- Toxicity : Acute toxicity (OECD 423) and 28-day repeated dose study (histopathology of liver/kidney).
- Bioavailability : Co-administration with cytochrome P450 inhibitors to assess metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
